![molecular formula C10H9FO3 B1323039 4-Fluoro-2-methoxycinnamic acid CAS No. 682804-98-4](/img/structure/B1323039.png)
4-Fluoro-2-methoxycinnamic acid
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Overview
Description
4-Fluoro-2-methoxycinnamic acid is an organic compound with the CAS number 682804-98-4 . It has a molecular weight of 196.18 and its IUPAC name is (2E)-3-(4-fluoro-2-methoxyphenyl)-2-propenoic acid . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 4-Fluoro-2-methoxycinnamic acid is 1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ . This indicates that the molecule consists of a benzene ring substituted with a fluoro group at the 4th position and a methoxy group at the 2nd position. The benzene ring is also attached to a propenoic acid group.Physical And Chemical Properties Analysis
4-Fluoro-2-methoxycinnamic acid is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Scientific Research Applications
Pharmacology: Anticancer Research
4-Fluoro-2-methoxycinnamic acid: has been studied for its potential in anticancer therapy. It’s structurally related to ferulic acid, a compound known for its proapoptotic and anti-metastatic effects . Research suggests that such cinnamic acid derivatives could modulate oncogenic signaling pathways, offering a promising avenue for developing novel anticancer therapeutics.
Organic Synthesis: Green Chemistry
In the field of organic synthesis, 4-Fluoro-2-methoxycinnamic acid is used as a precursor for synthesizing various esters. These esters are synthesized using eco-friendly methods, such as enzyme-mediated reactions, which are considered a green alternative to traditional chemical synthesis . This approach aligns with the principles of sustainable chemistry.
Cosmetic Industry: Sunscreen Formulations
In the cosmetic industry, derivatives of 4-Fluoro-2-methoxycinnamic acid are used in sunscreen formulations. These compounds can absorb harmful UV rays, protecting the skin from damage and contributing to the prevention of skin cancer .
Food Technology: Food Preservation
Cinnamic acid derivatives, including 4-Fluoro-2-methoxycinnamic acid , are known for their antimicrobial properties. They can be used in food technology to extend the shelf life of food products by inhibiting the growth of bacteria and fungi.
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-fluoro-2-methoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBAPVFYKWHSEKG-HWKANZROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)F)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227241 |
Source
|
Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913699-84-0 |
Source
|
Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913699-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2E)-3-(4-Fluoro-2-methoxyphenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001227241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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